Amphotericin B-13C6

LC-MS/MS quantification stable isotope dilution assay chromatographic co-elution

Amphotericin B-13C6 is the preferred internal standard for LC-MS/MS quantification of amphotericin B in plasma, CSF, ultrafiltrate, and urine. The 13C6 label ensures identical chromatographic co-elution with the analyte and eliminates hydrogen-deuterium exchange, providing robust correction for matrix effects and ion suppression. Supplied at ≥98% chemical purity with ≥99% 13C isotopic enrichment, this fully characterized reference standard is traceable to USP/EP monographs. It directly supports ANDA/DMF method validation, forced degradation, and stability-indicating assays per FDA/EMA guidelines. Choose 13C6 labeling for reliable, long-term quantification in bioequivalence and therapeutic drug monitoring studies.

Molecular Formula C47H73NO17
Molecular Weight 930.0 g/mol
Cat. No. B12384558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmphotericin B-13C6
Molecular FormulaC47H73NO17
Molecular Weight930.0 g/mol
Structural Identifiers
SMILESCC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O
InChIInChI=1S/C47H73NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-33(51)22-36(53)35(52)20-19-31(49)21-32(50)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-38,40-44,46,49-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31+,32+,33-,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1/i4+1,30+1,41+1,43+1,44+1,46+1
InChIKeyAPKFDSVGJQXUKY-KMXRAAAGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amphotericin B-13C6 Stable Isotope-Labeled Reference Standard for Analytical Method Development and Bioanalysis


Amphotericin B-13C6 is a 13C-labeled isotopologue of the polyene antifungal agent amphotericin B, incorporating six carbon-13 atoms into the molecule . The compound is supplied as a fully characterized reference standard with minimum isotopic enrichment of 99% 13C and chemical purity of ≥95% to ≥98% depending on the vendor [1]. It is derived from the unlabeled parent compound Amphotericin B (CAS 1397-89-3), which is a fermentation product of Streptomyces nodosus with broad-spectrum activity against fungal pathogens . The labeled analog is manufactured via fermentation in media enriched with 13C-labeled substrates, ensuring uniform isotopic incorporation into the molecular structure .

Amphotericin B-13C6 Differentiation: Why Non-Isotopic or Deuterated Internal Standards Cannot Substitute for 13C6-Labeled Amphotericin B


Quantitative LC-MS/MS analysis of amphotericin B in biological matrices requires internal standardization to correct for matrix effects, ion suppression, and recovery variability [1]. While chemically distinct internal standards (e.g., 1-amino-4-nitronaphthalene, 3-nitrophenol, rifampicin) have been employed historically, these compounds lack structural identity with amphotericin B, failing to co-elute identically and inadequately compensating for matrix effects across diverse sample types [2]. Deuterated analogs offer isotopic labeling but introduce retention time shifts due to the significant mass change when 1H is replaced by 2H, leading to less accurate quantification in LC-MS/MS workflows [3]. Additionally, deuterium labels positioned on exchangeable sites or alpha to carbonyl groups are susceptible to hydrogen-deuterium exchange, compromising label stability and assay reproducibility . 13C6 labeling circumvents these limitations: 13C substitution increases mass by only ~6 Da (from 924.08 to ~930.05 Da), preserving near-identical chromatographic behavior while eliminating exchange liability .

Amphotericin B-13C6: Quantitative Differential Evidence for Analytical and Regulatory Applications


Amphotericin B-13C6 Eliminates Retention Time Shifts Relative to Unlabeled Amphotericin B in LC-MS/MS Analysis

Amphotericin B-13C6 exhibits chromatographic co-elution with unlabeled amphotericin B, eliminating the retention time shifts observed with deuterated internal standards [1]. Unlike deuterium substitution, where replacing 1H with 2H doubles the atomic mass and alters hydrophobic interactions with the stationary phase, 13C labeling changes atomic mass only marginally (12C to 13C, ~8.3% increase), preserving retention time identity [2].

LC-MS/MS quantification stable isotope dilution assay chromatographic co-elution

Amphotericin B-13C6 Exhibits Zero Isotopic Exchange Liability vs. Deuterated Amphotericin B Analogs

Amphotericin B-13C6 incorporates carbon-13 atoms that are chemically inert under all analytical conditions, eliminating the risk of isotopic exchange . In contrast, deuterium-labeled amphotericin B analogs are subject to hydrogen-deuterium exchange when deuterium is positioned on heteroatoms (O, N), on carbons adjacent to carbonyl groups, or in certain aromatic positions [1]. This exchange liability compromises the stability of the internal standard and introduces variability in quantitative LC-MS/MS assays [2].

isotopic exchange stability stable isotope labeling method robustness

Amphotericin B-13C6 Supports Regulatory-Compliant Method Validation and ANDA/DMF Submissions

Amphotericin B-13C6 is supplied with comprehensive characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), Quality Control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions [1]. The product may be traced against pharmacopeial standards such as USP or EP based on feasibility . This regulatory utility distinguishes 13C6-labeled amphotericin B from non-isotopic internal standards, which lack the required traceability and characterization for formal regulatory submissions [2].

method validation regulatory compliance ANDA filing

Amphotericin B-13C6 Enables Mass Difference of +6 Da for Unambiguous MS/MS Fragmentation Tracking

Amphotericin B-13C6 introduces a mass shift of approximately +6 Da relative to the unlabeled parent (C47H73NO17, monoisotopic mass 923.49 Da; 13C6-labeled analog ~929.51 Da) . This mass difference exceeds the minimum threshold of +3 Da recommended for small molecule LC-MS/MS internal standards to avoid spectral overlap with the natural isotopic envelope of the analyte . The 13C labeling is distributed across six carbon positions, ensuring that any MS/MS fragment used for quantification retains a portion of the isotopic label if the labeling site is on the fragment of interest [1].

MS/MS fragmentation isotopic mass shift quantitative bioanalysis

Amphotericin B-13C6: Primary Research and Industrial Application Scenarios Based on Differential Evidence


Clinical Pharmacokinetic Studies of Amphotericin B Formulations in Plasma, CSF, and Urine

Amphotericin B-13C6 is the preferred internal standard for quantifying amphotericin B in complex biological matrices, including plasma (0.1-1000 ng/mL range), cerebrospinal fluid (CSF; 0.1-250 ng/mL), plasma ultrafiltrate (0.625-250 ng/mL), and urine (5-1000 ng/mL) [1]. The co-elution and exchange-inert properties of the 13C6 label ensure accurate correction for matrix effects across diverse sample types, enabling reliable determination of pharmacokinetic parameters such as total clearance, volume of distribution, and unbound fraction [2].

Regulatory-Compliant Method Validation and ANDA/DMF Submissions for Generic Amphotericin B Products

Amphotericin B-13C6 meets regulatory requirements for analytical method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1]. The product's comprehensive Certificate of Analysis and traceability to USP/EP pharmacopeial standards make it suitable for forced degradation studies, impurity identification, and stability-indicating method validation required by FDA and EMA guidelines [2].

Stable Isotope Dilution LC-MS/MS Assays for Therapeutic Drug Monitoring (TDM) of Amphotericin B

For therapeutic drug monitoring of amphotericin B in patients receiving liposomal or lipid-complex formulations, Amphotericin B-13C6 provides the isotopic fidelity required for high-precision quantification across therapeutic ranges (0.05-200 μg/mL) [1]. The elimination of deuterium exchange liability ensures method robustness during long-term sample storage and across multiple analytical runs, while the +6 Da mass shift enables unambiguous MRM transition selection for multiplexed assays [2].

Metabolic Tracing and Pharmacokinetic Profiling of Novel Amphotericin B Formulations

The stable 13C6 label in Amphotericin B-13C6 supports quantitative metabolic tracing studies, enabling differentiation between administered drug and endogenous or background signals in complex biological systems [1]. The isotopic label is stable under physiological conditions and during sample workup, making it suitable for long-term pharmacokinetic studies of novel amphotericin B formulations (e.g., liposomal, lipid complex, or polymeric conjugates) where precise quantification of parent drug concentrations is critical for establishing bioequivalence [2].

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